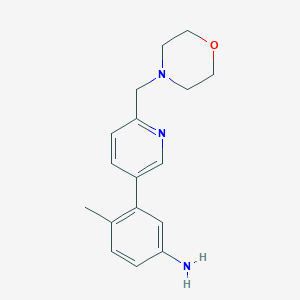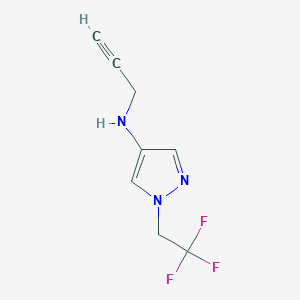
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a cyanoethyl group at the 1-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced through nucleophilic substitution reactions using cyanoethyl halides.
Esterification: The carboxylic acid group at the 5-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized indazole derivatives.
Reduction Products: Aminoethyl indazole derivatives.
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. The indazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins and influencing their activity.
Comparison with Similar Compounds
Ethyl 1H-indazole-5-carboxylate: Lacks the cyanoethyl group, resulting in different chemical reactivity and biological activity.
1-(2-Cyanoethyl)-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
1-(2-Cyanoethyl)-1H-indazole-3-carboxylate: The position of the ester group is different, leading to variations in its chemical and biological properties.
Uniqueness: Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate is unique due to the combination of the cyanoethyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 1-(2-cyanoethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-4-5-12-11(8-10)9-15-16(12)7-3-6-14/h4-5,8-9H,2-3,7H2,1H3 |
InChI Key |
STLCCOUHPUXGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)
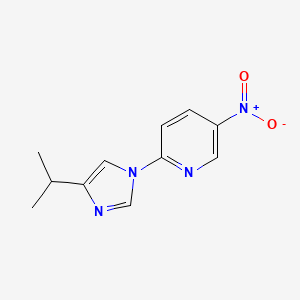

![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)
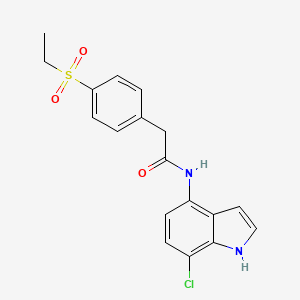



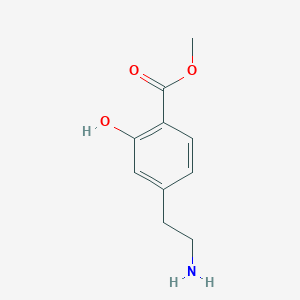
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
